(E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine
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Overview
Description
(E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine is an organic compound characterized by the presence of chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine typically involves the reaction of 3-chloroaniline with 2,4-dichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as distillation and chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)methanimine: Unique due to its specific chlorinated phenyl groups.
(E)-N-(3-Chlorophenyl)-1-(2,4-difluorophenyl)methanimine: Similar structure but with fluorine atoms instead of chlorine.
(E)-N-(3-Chlorophenyl)-1-(2,4-dibromophenyl)methanimine: Bromine atoms replace chlorine, leading to different chemical properties.
Properties
CAS No. |
6941-94-2 |
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Molecular Formula |
C13H8Cl3N |
Molecular Weight |
284.6 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-1-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl3N/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-8H |
InChI Key |
WQOLVZSVRHGODE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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